molecular formula C50H48O4 B033473 Violanthrone-79 CAS No. 85652-50-2

Violanthrone-79

Cat. No. B033473
CAS RN: 85652-50-2
M. Wt: 712.9 g/mol
InChI Key: LLPQZABTDLOYAL-UHFFFAOYSA-N
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Description

Synthesis Analysis Violanthrone-79, a commercially available n-type semiconductive dye, has been utilized as a starting material for synthesizing substituted violanthrenes. These new derivatives were synthesized through a reductive aromatization and functionalization strategy using zinc and sodium dithionite as reducing agents. This process yielded violanthrenes with high solubility and desirable electronic properties for potential use as organic semiconductors (Werner & Sundermeyer, 2021).

Molecular Structure Analysis The molecular structure of Violanthrone-79 and its derivatives has been extensively studied. For instance, the molecular and crystal structure of Violanthrene B, a byproduct in the synthesis of Violanthrone, was analyzed through X-ray analysis, revealing a non-planar structure due to steric repulsion between intramolecular hydrogen atoms (Oonishi et al., 1986).

Chemical Reactions and Properties Violanthrone-79's chemical reactivity has been explored through its interactions with photogenerated radicals. Studies have shown that violanthrone and its derivatives can undergo radical-induced reductions in the presence of photosensitizers and donors, leading to the formation of dihydroquinones with significant fluorescence properties (Gruen & Görner, 2010).

Physical Properties Analysis The physical properties of Violanthrone-79, such as its electrical conductivity, have been examined, indicating that violanthrone and related compounds exhibit a degree of electrical conductance. This conductance is attributed to the molecular structure, specifically the network planes of carbon atoms and the contribution of π-electrons (Akamatu & Inokuchi, 1950).

Chemical Properties Analysis The adsorption behavior of Violanthrone-79 on surfaces such as quartz has been studied to understand its interactions in different organic solvents. These investigations have provided insights into the kinetics of adsorption and the equilibrium modes, which are influenced by the type of solvent used. The findings suggest that the adsorption is driven primarily by van der Waals forces, highlighting the importance of solvent type on the adsorption rate and amount (Lan, Zeng, & Tang, 2018).

Scientific Research Applications

  • Organic Semiconductors : Violanthrone-79 can be used as a starting material to synthesize substituted violanthrenes. These compounds are highly soluble and exhibit characteristics typical of molecular precursors for p-type organic semiconductors (Werner & Sundermeyer, 2021).

  • Photopolymerization : New photoinitiating systems based on violanthrone-79 enable efficient cationic photopolymerization of epoxides under air using diode lasers. This has potential applications in manufacturing optical elements (Tehfe et al., 2012).

  • Organic Photovoltaics : In oriented multilayered films, the combination of violanthrone-79 with other materials improves light harvesting and extends the lifetime of charge separation, enhancing photocurrent generation. This is significant for organic photovoltaic applications (Vivo et al., 2010).

  • Adsorption Studies : Violanthrone-79 is used in molecular dynamics simulations to study its adsorption on quartz surfaces, which impacts the kinetics of adsorption and the final adsorption amount. This is relevant in understanding how asphaltene compounds behave in different environments (Lan, Zeng, & Tang, 2018).

  • 2D IR Spectroscopy : The method is used to probe the structural features of self-assembled polycyclic aromatic hydrocarbons like violanthrone-79. The study helps understand how these molecules align within nanoaggregates (Cyran & Krummel, 2015).

  • Electrogenerated Chemiluminescence (ECL) : Violanthrone-79 is noted for its bright ECL, making it significant in the study of luminescent materials and applications in sensors or display technologies (Quickenden & Hansongnern, 1995).

  • Photophysical and Photochemical Properties : The exciton dynamics of violanthrone-79 in both solution and solid states offer insights into its potential use in photophysical applications, with implications for organic electronics and photonics (Gholizadeh et al., 2021).

Safety And Hazards

Violanthrone-79 should be handled with suitable protective equipment to prevent dust formation . Avoid breathing mist, gas, or vapors. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The exciton dynamics of Violanthrone-79 are being investigated in solution and in the solid state . This research is a first approach to probe self-assembled polycyclic aromatic hydrocarbons (PAHs) with 2D IR spectroscopy . The experimental and calculated 2D IR spectra align best when the Violanthrone-79 molecules are in an anti-parallel configuration within the nanoaggregate .

properties

IUPAC Name

30,34-dioctoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H48O4/c1-3-5-7-9-11-17-27-53-41-29-39-31-19-13-15-21-35(31)49(51)37-25-23-33-34-24-26-38-44-40(32-20-14-16-22-36(32)50(38)52)30-42(54-28-18-12-10-8-6-4-2)48(46(34)44)47(41)45(33)43(37)39/h13-16,19-26,29-30H,3-12,17-18,27-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPQZABTDLOYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584562
Record name 16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Violanthrone-79

CAS RN

85652-50-2
Record name 16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
F López-Linares, L Carbognani, MF González… - Energy & …, 2006 - ACS Publications
… In this communication, a derivative of 2, 3, 7, 8-dibenzopyrene containing N, O, and S, quinolin-65 (Q-65), and dibenzanthrones containing O, such as violanthrone-79 (VO-79) were …
Number of citations: 74 pubs.acs.org
EM Gholizadeh, SKK Prasad, LV Gillan… - The Journal of …, 2021 - ACS Publications
… Recently, we demonstrated that the dye violanthrone-79 (V79, Figure 1a) has a triplet energy level that enables photochemical upconversion from below the band gap of silicon. (23,24) …
Number of citations: 4 pubs.acs.org
S Werner, J Sundermeyer - Synlett, 2021 - thieme-connect.com
… The commercially available n-type semiconductive dye Violanthrone 79 was used as … theory and suggest that electron-deficient Violanthrone 79 was transformed into three electron-rich …
Number of citations: 2 www.thieme-connect.com
T Lan, H Zeng, T Tang - The Journal of Physical Chemistry C, 2018 - ACS Publications
A series of molecular dynamics simulations were performed to investigate the adsorption of violanthrone-79 (VO-79) as a model asphaltene compound on quartz surface in different …
Number of citations: 32 pubs.acs.org
JD Cyran, AT Krummel - The Journal of Chemical Physics, 2015 - pubs.aip.org
… by violanthrone-79 in chloroform, we examine the visible absorption spectrum as a function of violanthrone-79 concentration. The maximum concentration for monomer violanthrone-79 …
Number of citations: 24 pubs.aip.org
M Hmoudah, NN Nassar, G Vitale, A El-Qanni - RSC advances, 2016 - pubs.rsc.org
… Here we used violanthrone-79 (VO-79) as a model heavy compound to better mimic asphaltenes and understand its adsorption behaviours on different surfaces of nanoparticles. VO-79 …
Number of citations: 30 pubs.rsc.org
MA Tehfe, J Lalevée, F Morlet-Savary, B Graff… - …, 2011 - ACS Publications
… The investigated photoinitiators from Aldrich (Violanthrone-78 (V-78) and Violanthrone-79 (V-79)) are depicted in Scheme 1. The selected additives/co-initiators are organosilanes (…
Number of citations: 51 pubs.acs.org
T Montoya, A Amrollahi, G Vitale… - ACS Applied Nano …, 2020 - ACS Publications
… Therefore, in this study and following our previous work violanthrone-79 (V-79) and Quinolin-65 (Q-65) were used as model heavy compounds to better mimic resin and asphaltenes …
Number of citations: 10 pubs.acs.org
T Maki, M Maezawa - Bulletin of the Chemical Society of Japan, 1955 - journal.csj.jp
A new attempt, a study of the reaction between 16, 17-dihydroxy-violanthrone (I) and phosphorus pentachloride, was carried out by us and certain new 16, 17-derivatives of violanthrone …
Number of citations: 3 www.journal.csj.jp
T Lan, H Zeng, T Tang - 2018 - era.library.ualberta.ca
A series of molecular dynamics simulations were performed to 10 investigate the adsorption of violanthrone-79 (VO-79) as a model asphaltene compound 11 on quartz surface in …
Number of citations: 0 era.library.ualberta.ca

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